molecular formula C23H29NO5S B1313362 (2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate CAS No. 94062-52-9

(2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate

Cat. No. B1313362
CAS RN: 94062-52-9
M. Wt: 431.5 g/mol
InChI Key: PTLASYHTXGUCJU-WDTSGDEMSA-N
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Description

“Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate” is a chemical compound . It is also known as Perindopril Impurity 50 .


Molecular Structure Analysis

The molecular formula of this compound is C10H17NO2 . Its molecular weight is 183.25 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Novel Derivatives : The compound has been involved in the synthesis of novel derivatives like 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives, showcasing its utility in the development of compounds with potential cytotoxic activity against human cancer cell lines (Arafeh et al., 2021).
  • Structural Analysis and Conformation : Studies involving similar compounds like 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate and 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose have been focused on detailed structural analysis, indicating the importance of these compounds in understanding molecular geometry and interactions (Babu et al., 2014); (Reed et al., 2013).

Reactivity and Interaction Studies

  • Reactivity Analysis : Research on compounds like (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate provides insight into the reactivity of similar compounds with different classes of nucleophiles, highlighting their potential in synthetic chemistry (Forcellini et al., 2015).

Antimicrobial and Anticancer Research

  • Antimicrobial and Anticancer Potential : Some derivatives have been synthesized and screened for their antimicrobial properties, indicating the role of these compounds in pharmaceutical research aimed at developing new therapeutic agents (Ramadan et al., 2019).

Photochemical and Polymer Studies

  • Photochemical Applications : Studies on compounds like oxime sulfonates derived from similar chemical structures have been conducted to understand their photochemical properties, potentially useful in polymer resists and in understanding secondary reactions in photoacid generators (Plater et al., 2019).

Biologically Active Compound Synthesis

  • Synthesis of Biologically Active Compounds : The compound has been involved in the synthesis of biologically active derivatives like indolo [3,2-C] isoquinoline derivatives, showcasing its relevance in medicinal chemistry for creating compounds with potential biological activities (Sharma).

Safety And Hazards

The toxicity information for this compound is available , but the specific details were not provided in the source .

properties

IUPAC Name

benzyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.C7H8O3S/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,13-15,17H,4-5,8-11H2;2-5H,1H3,(H,8,9,10)/t13-,14-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLASYHTXGUCJU-WDTSGDEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC[C@H]2[C@@H](C1)C[C@H](N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate

CAS RN

94062-52-9
Record name 1H-Indole-2-carboxylic acid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94062-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carboxylic acid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-, 4-methylbenzenesulfonate (1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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